Comprehensive Technical Guide on 2-Chloro-4-nitrobenzophenone: Structural Properties, Synthesis, and Analytical Characterization
Comprehensive Technical Guide on 2-Chloro-4-nitrobenzophenone: Structural Properties, Synthesis, and Analytical Characterization
Executive Summary
In the landscape of advanced active pharmaceutical ingredient (API) synthesis, substituted benzophenones serve as critical structural scaffolds. 2-Chloro-4-nitrobenzophenone is a highly versatile electrophilic intermediate utilized in the development of complex therapeutics, ranging from ileal bile acid transporter (IBAT) inhibitors to continuous-flow synthesized benzodiazepines. This whitepaper provides an in-depth technical analysis of its molecular properties, field-proven synthetic methodologies, and rigorous analytical characterization protocols.
Molecular Identity and Physicochemical Profiling
Understanding the exact physicochemical properties of 2-chloro-4-nitrobenzophenone is the first step in predicting its behavior in nucleophilic aromatic substitutions and reduction workflows.
It is critical to distinguish between structural isomers in this chemical family. The standard nomenclature "2-chloro-4-nitrobenzophenone" refers to the isomer where both the chloro and nitro groups reside on the same phenyl ring (CAS: 33663-73-9)[1]. Conversely, its closely related isomer, 2-chloro-4'-nitrobenzophenone (CAS: 77778-73-5), features the substituents distributed across both phenyl rings[2]. Despite these structural differences, both isomers share the identical molecular formula and weight.
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | (2-chloro-4-nitrophenyl)(phenyl)methanone |
| CAS Registry Number | 33663-73-9 |
| Molecular Formula | C₁₃H₈ClNO₃ |
| Molecular Weight | 261.66 g/mol |
| Exact Mass | 261.01927 g/mol |
| Physical Form | Light yellow to off-white solid |
| Isomeric Counterpart | 2-Chloro-4'-nitrobenzophenone (CAS: 77778-73-5) |
Chemical Synthesis and Mechanistic Pathways
The utility of 2-chloro-4-nitrobenzophenone lies in its downstream reactivity. A highly documented application is its conversion into 2-chloro-4-nitrodiphenylmethane, a foundational building block for benzothiepine derivatives[3].
Protocol 1: Selective Ionic Hydrogenation of the Ketone
Objective: Reduce the benzophenone carbonyl to a methylene bridge without compromising the highly sensitive nitro group. Causality & Logic: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is contraindicated here because it would indiscriminately reduce the nitro group to an aniline derivative. To achieve chemoselectivity, we employ an ionic hydrogenation strategy using triethylsilane and a superacid. The acid selectively protonates the carbonyl, forming a resonance-stabilized carbocation that is subsequently trapped by the hydride from the silane, leaving the electrophilic nitro group completely intact.
Step-by-Step Methodology:
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Reactor Preparation: Purge a glass-lined reactor with anhydrous nitrogen to prevent moisture from quenching the superacid.
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Dissolution: Dissolve 1.0 equivalent of 2-chloro-4-nitrobenzophenone (MW: 261.66 g/mol ) in anhydrous dichloromethane (DCM).
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Acid Catalysis: Cool the reactor to 0°C. Slowly add 5.0 equivalents of trifluoromethanesulfonic acid (CF₃SO₃H) dropwise. Self-Validation: The solution will visibly darken, indicating the formation of the intermediate carbocation. Cooling is essential to prevent uncontrolled exothermic side reactions.
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Hydride Transfer: Introduce 3.0 equivalents of triethylsilane (Et₃SiH) via an addition funnel over 30 minutes.
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Propagation: Remove the cooling bath, allowing the reaction to warm to ambient temperature. Stir for 4 hours.
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Quenching: Slowly pour the reaction mixture into ice-cold saturated aqueous NaHCO₃ to neutralize the superacid. Self-Validation: Cease addition only when the aqueous layer maintains a pH of ~7.5.
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Isolation: Extract the aqueous layer with DCM, wash the combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure to yield 2-chloro-4-nitrodiphenylmethane.
Fig 1: Synthetic workflow from Friedel-Crafts acylation to selective ionic hydrogenation.
Analytical Characterization and Quality Control
To ensure the integrity of the synthesized 2-chloro-4-nitrobenzophenone, rigorous analytical profiling is required.
Protocol 2: LC-MS/UV Purity Assessment
Objective: Verify the molecular weight (261.66 g/mol ) and assess chromatographic purity. Causality & Logic: The presence of the chlorine atom provides a distinct M and M+2 isotopic signature (approximately a 3:1 ratio) in mass spectrometry. This isotopic pattern serves as a built-in structural confirmation tool, validating that dehalogenation did not occur during upstream synthesis.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile. Prepare a blank (pure Acetonitrile) to ensure no column carryover.
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Chromatography Setup: Utilize a C18 Reverse-Phase column (50 mm x 2.1 mm, 1.8 µm).
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Mobile Phase: Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid acts as a proton source to facilitate positive electrospray ionization (ESI+).
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Detection Parameters: Set the UV detector to 254 nm, which is optimal for the highly conjugated benzophenone pi-system. Set the MS to scan m/z 100-500 in ESI+ mode.
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Data Validation: Analyze the chromatogram. A successful synthesis is validated by a single sharp UV peak and a corresponding MS spectrum displaying the[M+H]+ peak at m/z 262.0, accompanied by the [M+H+2]+ isotope peak at m/z 264.0 in a 3:1 ratio.
Fig 2: Analytical LC-MS/UV workflow for structural and purity validation.
Applications in Drug Development
The molecular architecture of 2-chloro-4-nitrobenzophenone makes it a privileged scaffold in modern pharmacology.
Ileal Bile Acid Transporter (IBAT) Inhibitors: Following the reduction to 2-chloro-4-nitrodiphenylmethane, the molecule undergoes reaction with lithium sulfide and subsequent cyclization to form tetrahydrobenzothiepine-1,1-dioxides[3]. These complex molecules act as potent inhibitors of the ileal bile acid transporter. By blocking bile acid reabsorption in the intestine, they interrupt the enterohepatic circulation. This physiological blockade forces the liver to upregulate LDL receptors and synthesize new bile acids from circulating cholesterol, thereby drastically lowering serum LDL cholesterol levels[3].
Benzodiazepine Synthesis: Substituted benzophenones are also classic precursors for 1,4-benzodiazepines. Recent advancements in pharmaceutical manufacturing have utilized similar chloro-nitrobenzophenone derivatives in the continuous flow synthesis of APIs like Lorazepam, where the scaffold undergoes rapid N-acylation and diazepine ring closure[4].
Fig 3: Biological signaling pathway of IBAT inhibition via benzothiepine derivatives.
References
-
(2-chloro-4-nitrophenyl)(phenyl)methanone | 33663-73-9 , Molaid. Available at:[Link]
- US5994391A - Benzothiepines having activity as inhibitors of ileal bile acid transport and taurocholate uptake, Google Patents.
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Development of a Continuous Flow Synthesis of Lorazepam , ResearchGate. Available at:[Link]
Sources
- 1. (2-chloro-4-nitrophenyl)(phenyl)methanone - CAS号 33663-73-9 - 摩熵化学 [molaid.com]
- 2. 2-Chloro-4'-nitrobenzophenone | 77778-73-5 [sigmaaldrich.com]
- 3. US5994391A - Benzothiepines having activity as inhibitors of ileal bile acid transport and taurocholate uptake - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
